molecular formula C11H17BrCl2N2 B1444673 N-(2-Bromophenyl)piperidin-4-amine dihydrochloride CAS No. 1188374-12-0

N-(2-Bromophenyl)piperidin-4-amine dihydrochloride

Cat. No.: B1444673
CAS No.: 1188374-12-0
M. Wt: 328.07 g/mol
InChI Key: BZRFUJDWZRSMPO-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H17BrCl2N2 and a molecular weight of 328.07 g/mol.

Scientific Research Applications

N-(2-Bromophenyl)piperidin-4-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2-bromobenzonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to form the intermediate N-(2-bromophenyl)piperidine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of N-(2-bromophenyl)piperidin-4-one.

    Reduction: Formation of N-(2-bromophenyl)piperidin-4-amine.

    Substitution: Formation of N-(2-substituted phenyl)piperidin-4-amine derivatives.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to neurotransmitter receptors in the brain, modulating their activity. This interaction can influence various physiological processes, including mood, cognition, and perception.

Comparison with Similar Compounds

Similar Compounds

    2-Bromodeschloroketamine (2-BDCK): A research chemical with similar structural features and applications.

    Ketamine: A well-known anesthetic and dissociative drug with structural similarities.

    Deschloroketamine (DCK): Another analog of ketamine with similar pharmacological properties.

Uniqueness

N-(2-Bromophenyl)piperidin-4-amine dihydrochloride is unique due to its specific bromine substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-bromophenyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;;/h1-4,9,13-14H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRFUJDWZRSMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735187
Record name N-(2-Bromophenyl)piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188374-12-0
Record name N-(2-Bromophenyl)piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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